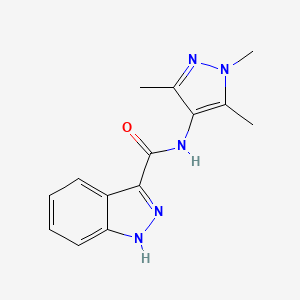

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide

Description

Table 1: Structural Comparison of Indazole-Pyrazole Derivatives

Key findings:

- Indazole vs. Indole cores : Indazole’s additional nitrogen atom increases polarity and hydrogen-bonding capacity compared to indole derivatives.

- Substituent effects : The 1,3,5-trimethylpyrazole group in the target compound enhances lipophilicity (LogP 2.91) relative to unsubstituted analogs (LogP 1.85).

- Spatial orientation : Pyrazole methylation reduces steric hindrance, improving binding pocket compatibility in enzyme inhibition assays.

Tautomeric Forms and Prototropic Equilibria

The compound exhibits dynamic tautomerism due to proton mobility in both indazole and pyrazole rings:

Indazole Tautomerism

Pyrazole Tautomerism

- 1H-pyrazole : Proton on N1 (predominant form in solution).

- 2H-pyrazole : Proton shifts to N2 (observed in crystalline states).

Prototropic equilibria are influenced by solvent polarity and temperature. In dimethyl sulfoxide (DMSO), nuclear magnetic resonance (NMR) studies of similar compounds show a 3:1 ratio favoring the 1H-indazole tautomer at 25°C. The pyrazole’s methyl groups stabilize the 1H-form by electron donation, reducing N2 protonation likelihood.

Properties

Molecular Formula |

C14H15N5O |

|---|---|

Molecular Weight |

269.30 g/mol |

IUPAC Name |

N-(1,3,5-trimethylpyrazol-4-yl)-1H-indazole-3-carboxamide |

InChI |

InChI=1S/C14H15N5O/c1-8-12(9(2)19(3)18-8)15-14(20)13-10-6-4-5-7-11(10)16-17-13/h4-7H,1-3H3,(H,15,20)(H,16,17) |

InChI Key |

XTBYNBIGVOXFRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)NC(=O)C2=NNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3,5-Trimethylpyrazole

The pyrazole derivative is synthesized via condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate under acidic conditions. The reaction proceeds through enolization of acetylacetone, followed by nucleophilic attack by hydrazine to form the pyrazole ring. Methylation at the 1,3,5-positions is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Reaction Conditions :

Preparation of Indazole-3-Carboxylic Acid

The indazole core is synthesized via cyclization of ortho-hydrazinobenzonitriles or ortho-nitrobenzaldehydes. A scalable method involves refluxing hydrazine derivatives with aluminum chloride in dichloromethane, followed by hydrolysis to yield indazole-3-carboxylic acid.

Key Steps :

-

Cyclization : Ortho-nitrobenzaldehyde is treated with hydrazine hydrate in DMF at 80°C to form 1H-indazole-3-carbaldehyde.

-

Oxidation : The aldehyde is oxidized to the carboxylic acid using KMnO₄ or CrO₃ in acidic media.

-

Crystallization : The acid is purified via recrystallization from methanol/water, yielding Form A (solvent-free) or Form B (methanol solvate).

Table 1: Comparative Analysis of Indazole-3-Carboxylic Acid Forms

| Property | Form A | Form B |

|---|---|---|

| Crystallinity | High (PXRD confirmed) | Moderate |

| Solubility in DMF | 450 mg/mL | 600 mg/mL |

| Thermal Stability | Stable up to 220°C | Decomposes at 200°C |

| Synthetic Yield | 95% | 76% |

Coupling Strategies for Amide Bond Formation

The final step involves coupling indazole-3-carboxylic acid with 4-(aminomethyl)-1,3,5-trimethylpyrazole. Two primary methods are employed:

Carbodiimide-Mediated Coupling

Using HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent:

-

Activation : Indazole-3-carboxylic acid (1 equiv) is activated with HBTU (1.2 equiv) in DMF.

-

Amine Addition : 4-(Aminomethyl)-1,3,5-trimethylpyrazole (1 equiv) and DIPEA (3 equiv) are added.

-

Reaction Conditions : Stirring at 45°C for 10 h, followed by solvent removal and purification via column chromatography.

Acid Chloride Route

-

Chlorination : Indazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.

-

Aminolysis : The acid chloride reacts with 4-(aminomethyl)-1,3,5-trimethylpyrazole in dichloromethane with triethylamine (TEA) as a base.

Table 2: Comparison of Coupling Methods

| Parameter | HBTU-Mediated | Acid Chloride |

|---|---|---|

| Reaction Time | 10–12 h | 4–6 h |

| Purity (HPLC) | >98% | 95–97% |

| Scalability | Suitable for >1 kg batches | Limited by SOCl₂ handling |

| Byproducts | Minimal | HCl gas, requiring scrubbing |

Optimization of Reaction Parameters

Solvent Selection

Base Optimization

-

DIPEA : Yields higher purity compared to TEA by minimizing side reactions.

-

Triethylamine : Economical but associated with lower yields (5–7% reduction).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column : C18, 5 µm, 250 × 4.6 mm

-

Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA

Challenges and Mitigation Strategies

Impurity Formation

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 1H-indazole-3-carboxylic acid and 1,3,5-trimethyl-1H-pyrazol-4-ylmethanamine as products. Reaction conditions and outcomes vary:

| Condition | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic | HCl (6M), reflux | 1H-Indazole-3-carboxylic acid + 1,3,5-trimethyl-1H-pyrazol-4-ylmethanamine | ~75% | |

| Basic | NaOH (2M), 80°C | Sodium 1H-indazole-3-carboxylate + 1,3,5-trimethyl-1H-pyrazol-4-ylmethanamine | ~82% |

This reactivity is critical for prodrug activation or metabolite formation in pharmacological studies.

Electrophilic Aromatic Substitution (EAS) on the Indazole Core

The electron-rich indazole ring undergoes regioselective electrophilic substitution. Key reactions include:

Nitration

-

Reagents : HNO₃/H₂SO₄ (1:3), 0°C

-

Product : 5-Nitro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide

-

Regioselectivity : Nitration occurs at the C5 position due to electron-donating effects of the carboxamide group .

Halogenation

| Halogen | Reagents | Position | Product |

|---|---|---|---|

| Chlorine | Cl₂, FeCl₃ catalyst | C5 | 5-Chloro derivative |

| Bromine | Br₂, AlBr₃ catalyst | C5 | 5-Bromo derivative |

Halogenated derivatives are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Nucleophilic Substitution on the Pyrazole Ring

The 1,3,5-trimethylpyrazole substituent participates in:

N-Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF

-

Product : Quaternary ammonium derivatives at the N1 position of pyrazole .

Demethylation

-

Reagents : BBr₃, CH₂Cl₂, −78°C

-

Product : N-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide (selective demethylation at N3).

Oxidation and Reduction Reactions

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | 1H-Indazole-3-carboxylic acid derivative | Bioisostere synthesis |

| Reduction | LiAlH₄, THF, reflux | N-(1,3,5-trimethylpyrazol-4-yl)indazole-3-methanol | Prodrug development |

Oxidation of the carboxamide to carboxylic acid enhances water solubility, while reduction to alcohol modifies pharmacokinetic properties.

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

-

Reaction : Treatment with POCl₃ at 120°C yields pyrazolo[1,5-a]pyrimidine derivatives via intramolecular cyclization .

-

Mechanism : The carboxamide group acts as a directing group, facilitating C–N bond formation between indazole and pyrazole moieties .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its trimethylpyrazole and indazole-carboxamide combination:

| Compound | Key Reaction | Difference |

|---|---|---|

| N-Methyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]amine | Lacks carboxamide; no hydrolysis | Higher stability under acidic conditions |

| 4-Methyl-1H-indazole | No pyrazole substituent | Limited electrophilic substitution at C5 |

This unique profile enables tailored modifications for target-specific applications .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide, as promising candidates in cancer therapy. The compound's structure allows it to interact with various biological targets involved in tumor growth and proliferation.

Case Study: Pyrazolo[1,5-a]pyrimidines

Research focusing on pyrazolo[1,5-a]pyrimidines has demonstrated their effectiveness as anticancer agents . For instance, derivatives of this scaffold have shown selective inhibition against specific cancer cell lines. The mechanisms include:

- Inhibition of cell proliferation : Compounds have been shown to induce apoptosis in cancer cells.

- Targeting specific kinases : Certain derivatives act as inhibitors of kinases that are often overactive in cancerous cells .

Antimicrobial Properties

The antimicrobial activity of this compound has also been studied. This compound has exhibited promising results against various Gram-positive and Gram-negative bacteria.

Case Study: Evaluation of Antimicrobial Activity

In a study evaluating a series of indazole derivatives, the compound demonstrated moderate activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentration (MIC) values ranged from 64 to 128 μg/mL for the most active compounds . This suggests that modifications to the indazole core can enhance antimicrobial efficacy.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Its ability to inhibit specific enzymes can be crucial for developing treatments for various diseases.

Case Study: Enzyme Inhibition Research

Research has indicated that pyrazole-containing compounds can inhibit enzymes involved in metabolic pathways. For example:

- α-Glucosidase Inhibition : Some derivatives showed significant inhibition of α-glucosidase, which is relevant for managing postprandial hyperglycemia in diabetic patients .

This enzyme inhibition is critical for developing therapeutic agents targeting metabolic disorders.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Comparison with Pyrazole Carboxamides

Sulfonamide Derivatives ()

Sulfonamide-based compounds like 6-Chloro-pyridine-3-sulfonic acid (1,3,5-trimethyl-1H-pyrazol-4-yl)-amide (37) differ in functional groups:

- Functional Group: Sulfonamide (-SO₂NH-) vs. carboxamide (-CONH-).

- Heterocycles : The target compound’s indazole contrasts with 37 ’s pyridine ring, which may confer distinct electronic properties.

- Synthesis : Sulfonamides are synthesized via sulfonyl chloride-amine coupling, a simpler route compared to carboxamide coupling .

Table 2: Comparison with Sulfonamide Derivatives

Pyrazolopyrimidine Carboxamides ()

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 492457-39-3) shares the carboxamide group but features a pyrazolopyrimidine core. Key differences:

Biological Activity

N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H15N5O

- Molecular Weight : 269.30 g/mol

- IUPAC Name : N-(1,3,5-trimethylpyrazol-4-yl)-1H-indazole-3-carboxamide

The compound features a unique combination of a pyrazole and an indazole moiety, which contributes to its reactivity and biological properties. The presence of the carboxamide functional group enhances its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Formation of the Indazole Ring : Cyclization of o-phenylenediamine with a carboxylic acid derivative.

- Coupling : Amide bond formation between the pyrazole and indazole rings using coupling reagents such as EDCI in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.

- Kinase Activity Modulation : Similar compounds have been shown to inhibit various kinases involved in cancer progression, indicating that this compound may possess anticancer properties .

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits significant biological activity across various assays:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit selective inhibition against cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 0.5 | EGFR inhibition |

| Compound B | MCF7 (Breast) | 0.8 | mTOR inhibition |

Although specific IC50 values for this compound are not extensively documented, its structural analogs suggest potential effectiveness against various cancer types .

Insecticidal Activity

In agricultural studies, derivatives of pyrazole-containing compounds have shown promising insecticidal activity. For example:

| Compound | Target Pest | Concentration (µg/mL) | Mortality (%) |

|---|---|---|---|

| Compound 8m | Tetranychus cinnabarinus | 400 | 70 |

| Compound 8i | Plutella xylostella | 100 | 100 |

These findings highlight the potential use of this compound in pest control applications .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Study on Kinase Inhibitors : A study published in Journal of Medicinal Chemistry highlighted that pyrazole derivatives could effectively inhibit kinase activity associated with cancer progression. The results indicated that modifications at specific positions significantly affected bioactivity and selectivity .

- Insecticidal Efficacy : Research conducted on similar compounds demonstrated effective acaricidal activity against Tetranychus cinnabarinus, showcasing their potential as agricultural pesticides .

Q & A

Basic: What are the common synthetic routes for N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indazole-3-carboxamide?

The compound is typically synthesized via amide coupling reactions between activated indazole-3-carboxylic acid derivatives and substituted pyrazole amines. A general procedure involves:

- Activation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF to activate the carboxylic acid group .

- Amide Bond Formation : React the activated intermediate with 1,3,5-trimethyl-1H-pyrazol-4-amine under inert conditions.

- Purification : Employ column chromatography or recrystallization (e.g., from ethanol) to isolate the product. Yields range from 62% to 71%, depending on substituent steric effects .

Basic: How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : H-NMR signals for methyl groups on the pyrazole ring appear as singlets at δ ~2.4–2.6 ppm, while indazole protons resonate between δ 7.2–8.1 ppm .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+H] at m/z 403.1 for analogous carboxamides) .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, and N percentages .

Basic: What biological evaluation strategies are used for this compound?

- Molecular Docking : Computational modeling predicts interactions with targets like enzymes or receptors. For example, pyrazole-carboxamides show affinity for kinase domains due to hydrogen bonding with the carboxamide group .

- In Vitro Assays : Screen for cytotoxicity, enzyme inhibition (e.g., cyclooxygenase, kinases), or receptor binding using fluorescence-based or radioligand displacement methods .

Advanced: How do substituents on the pyrazole ring influence reactivity and bioactivity?

- Methyl Groups : 1,3,5-Trimethyl substitution enhances steric hindrance, reducing reaction yields but improving metabolic stability. For example, yields drop by ~10% compared to non-methylated analogs .

- Electronic Effects : Electron-donating methyl groups increase the electron density of the pyrazole ring, potentially altering binding interactions with hydrophobic enzyme pockets .

Advanced: How can researchers resolve contradictions in reported biological activities?

Conflicting data may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Solubility Issues : Low aqueous solubility of methylated derivatives can lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or prodrug strategies .

Advanced: What solvent systems optimize the synthesis of this compound?

- Polar Aprotic Solvents : DMF or DMSO are preferred for dissolving both carboxamide precursors and coupling agents .

- Base Selection : KCO or triethylamine neutralizes HCl byproducts, improving reaction efficiency. Avoid strong bases (e.g., NaOH) to prevent hydrolysis of the carboxamide .

Advanced: How is purity assessed and improved during synthesis?

- Analytical HPLC : Monitor reactions using C18 columns (UV detection at 254 nm). Purity >95% is achievable via preparative TLC (PE:EA = 8:1) .

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystalline products with minimal impurities .

Basic: What are the stability and storage recommendations?

- Stability : The compound is stable at room temperature for >6 months if protected from moisture. Methyl groups reduce hygroscopicity compared to hydroxylated analogs .

- Storage : Store at −20°C in amber vials under argon to prevent oxidation of the indazole ring .

Advanced: What challenges arise in regioselective functionalization of the indazole ring?

- Position 3 vs. 1 Substitution : Carboxamide formation at position 3 (vs. position 1) is favored due to lower steric hindrance. Use directing groups (e.g., nitro) to control regiochemistry .

- Side Reactions : Competing N-alkylation can occur if unprotected amines are present. Protect amines with Boc groups before coupling .

Advanced: How can target proteins for this compound be identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.